molecular formula C18H22N4OS B5641619 1,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

1,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

Cat. No. B5641619
M. Wt: 342.5 g/mol
InChI Key: OJFULAPKIWHWOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 1,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine involves multiple steps, including condensation reactions, cyclocondensation, and reactions with various reagents to introduce different substituents into the molecular framework (Al-Smaisim, 2012). These processes are critical for tailoring the compound's chemical and physical properties for specific applications.

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of multiple heterocyclic rings, including pyrazole, thiazole, and pyridine rings. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used for structural characterization. For example, studies on similar compounds have shown the importance of tautomeric forms and the impact of different substituents on the molecular conformation and stability (Hayvalı et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 1,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine and its derivatives can include nucleophilic substitutions, cycloadditions, and redox reactions. These reactions can modify the compound's chemical properties, such as reactivity and stability, making it useful for various applications. The presence of functional groups like amine, thiazole, and pyrazole contributes to the compound's reactivity and interaction with other molecules (Koyioni et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. For instance, the introduction of different substituents can alter the compound's solubility in various solvents, which is crucial for its application in chemical syntheses and pharmaceutical formulations (Pyrih et al., 2023).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and photostability, of 1,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine derivatives, depend on their molecular structure. The electronic distribution within the molecule and the presence of heteroatoms influence these properties, affecting the compound's behavior in chemical reactions and its potential applications (Dani et al., 2013).

properties

IUPAC Name

1,3-dimethyl-N-[(4-phenyloxan-4-yl)methyl]pyrazolo[3,4-d][1,3]thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-13-15-16(22(2)21-13)20-17(24-15)19-12-18(8-10-23-11-9-18)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFULAPKIWHWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1SC(=N2)NCC3(CCOCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine

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